



Application Notes and Protocols for Cell Labeling with Methyltetrazine-Propylamine

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Compound of Interest		
Compound Name:	Methyltetrazine-Propylamine	
Cat. No.:	B609007	Get Quote

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Introduction

Methyltetrazine-propylamine is a bioorthogonal labeling reagent that plays a crucial role in modern chemical biology and drug development. Its methyltetrazine moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile. This "click chemistry" reaction is biocompatible, proceeding efficiently under physiological conditions without interfering with native cellular processes. The propylamine group provides a versatile handle for conjugation to biomolecules via amide bond formation with carboxylic acids or activated esters. These characteristics make Methyltetrazine-Propylamine an ideal tool for a variety of applications, including cell surface labeling, protein tracking, and targeted drug delivery.

This document provides detailed protocols and application notes for the use of **Methyltetrazine-Propylamine** in cell labeling, covering direct labeling of cell surface proteins, metabolic glycoengineering, and pre-targeting strategies.

Data Presentation Quantitative Data Summary

The following tables summarize key quantitative parameters related to the application of methyltetrazine derivatives in cell labeling.



Table 1: Cytotoxicity of Tetrazine Derivatives in Cancer Cell Lines

Compound/De rivative	Cell Line	Assay	IC50 (μM)	Reference
bis(indolyl)- tetrazine derivative 5b	T-47D (breast cancer)	MTT Assay	5.11 ± 0.16	[1]
bis(indolyl)- tetrazine derivative 5f	T-47D (breast cancer)	MTT Assay	4.69 ± 0.51	[1]
bis(indolyl)- tetrazine derivatives (general)	MCF-7 (breast cancer)	MTT Assay	7.57 - 22.52	[1]
bis(indolyl)- tetrazine derivatives (general)	MDA-MB-231 (breast cancer)	MTT Assay	10.08 - 21.49	[1]
Imidazotetrazine	MCF-7 (breast cancer)	Not Specified	7.72	[2]
Imidazotetrazine	Bt-474 (breast cancer)	Not Specified	5.09	[2]
TCO-Doxorubicin (activated with Ac4ManNTz)	A549 (lung cancer)	CCK-8 Proliferation Assay	0.548	[3]
TCO-Doxorubicin (activated with Ac4ManNTz)	HeLa (cervical cancer)	CCK-8 Proliferation Assay	0.439	[3]

Table 2: Labeling Efficiency and Reaction Kinetics



Labeling Strategy	Cell Line/System	Quantitative Metric	Value	Reference
Metabolic Glycoengineerin g (Ac4ManNTz) & TCO-Biotin	MDA-MB-231	Strong cell surface labeling observed via confocal microscopy.	Qualitative	[3]
Metabolic Glycoengineerin g (isonitrile sugars) & Tetrazine-biotin	LL2 (Lewis lung carcinoma)	Signal-to- Background Ratio (SBR) up to 13.5 via flow cytometry.	13.5	[4]
Direct Labeling of TCO-modified antibody with Tetrazine- fluorophore	HT29 (colorectal cancer)	2-fold lower signal in vivo with PEGylated linkers compared to no linker.	Quantitative	[5]
Pre-targeting (TCO-antibody & radiolabeled tetrazine)	U87 (glioblastoma) xenograft	High tumor-to- background ratios observed.	Qualitative	[6]
Tetrazine-TCO Ligation Kinetics	In vitro (9:1 methanol/water)	Second-order rate constant	2000 ± 400 M ⁻¹ s ⁻¹	[7]
Tetrazine-TCO Ligation Kinetics	In vitro	Second-order rate constant	up to 10 ⁷ M ⁻¹ s ⁻¹	[6]

Experimental Protocols Protocol 1: Direct Labeling of Cell Surface Proteins

This protocol describes the direct labeling of primary amines on cell surface proteins using **Methyltetrazine-Propylamine**, followed by detection with a TCO-conjugated fluorophore.

Materials:



- Methyltetrazine-Propylamine HCl salt
- Cells in suspension or adherent culture
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5
- TCO-conjugated fluorophore (e.g., TCO-PEG4-FITC)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Bovine Serum Albumin (BSA) for blocking (optional)
- Cell culture medium
- Microcentrifuge tubes or multi-well plates
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Preparation:
 - For adherent cells, grow to 70-80% confluency. For suspension cells, harvest and wash twice with ice-cold PBS by centrifugation (300 x g, 5 minutes).
 - Resuspend cells in PBS (pH 8.0-8.5) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
- Preparation of Labeling Reagents:
 - Prepare a 10 mM stock solution of Methyltetrazine-Propylamine in anhydrous DMSO.
 - Prepare a 1-5 mM stock solution of the TCO-conjugated fluorophore in anhydrous DMSO.
 - Note: It is recommended to prepare fresh solutions of the labeling reagents immediately before use.
- Labeling with Methyltetrazine-Propylamine:



- Add the Methyltetrazine-Propylamine stock solution to the cell suspension to a final concentration of 100-500 μM. The optimal concentration should be determined empirically for each cell type and application.
- Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.
- Wash the cells three times with ice-cold PBS to remove unreacted Methyltetrazine-Propylamine.
- Reaction with TCO-Fluorophore:
 - Resuspend the methyltetrazine-labeled cells in PBS.
 - Add the TCO-conjugated fluorophore stock solution to a final concentration of 10-50 μM.
 - Incubate for 30-60 minutes at room temperature, protected from light.
 - Wash the cells three times with ice-cold PBS containing 1% BSA (optional, to reduce nonspecific binding).
- Analysis:
 - Resuspend the final cell pellet in an appropriate buffer or cell culture medium for analysis.
 - Analyze the labeled cells by fluorescence microscopy or flow cytometry using the appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Glycoengineering for Cell Surface Labeling

This protocol outlines the metabolic incorporation of a tetrazine-modified monosaccharide into cell surface glycans, followed by detection with a TCO-conjugated probe.[3][8]

Materials:

Tetrazine-modified monosaccharide precursor (e.g., peracetylated N-(1,2,4,5-tetrazin-3-yl)acetyl-D-mannosamine, Ac4ManNTz)



- · Cells in culture
- TCO-conjugated probe (e.g., TCO-Biotin followed by Streptavidin-fluorophore, or a direct TCO-fluorophore)
- Cell culture medium
- PBS
- Flow cytometer or confocal microscope

Procedure:

- Metabolic Incorporation:
 - Culture cells to the desired confluency.
 - \circ Add the tetrazine-modified monosaccharide precursor to the cell culture medium to a final concentration of 25-100 μ M. The optimal concentration and incubation time should be determined for each cell line.
 - Incubate the cells for 1-3 days to allow for metabolic incorporation of the modified sugar into cell surface glycans.
- Labeling with TCO-Probe:
 - After the incubation period, wash the cells twice with PBS.
 - Incubate the cells with a solution of the TCO-conjugated probe in PBS or serum-free medium. For a two-step approach, first, incubate with TCO-Biotin (e.g., 100 μM for 30-60 minutes at 37°C).[3]
 - Wash the cells three times with PBS.
 - If using a two-step approach, incubate with a fluorescently labeled streptavidin conjugate (e.g., 20 μg/mL for 20-30 minutes at room temperature).[3]



- If using a direct TCO-fluorophore, incubate for 30-60 minutes at room temperature, protected from light.
- Analysis:
 - Wash the cells three times with PBS.
 - Analyze the labeled cells by flow cytometry to quantify the labeling efficiency or by confocal microscopy for visualization of cell surface glycans.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess cell viability after labeling with **Methyltetrazine-Propylamine**.[9][10]

Materials:

- Labeled and control cells in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Plate reader

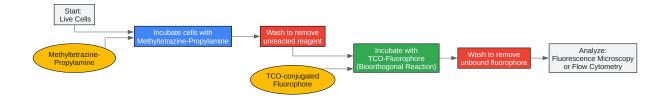
Procedure:

- Cell Plating and Labeling:
 - Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Perform the cell labeling protocol with Methyltetrazine-Propylamine as described above.
 Include untreated control wells.
- MTT Incubation:



- \circ After the desired incubation period post-labeling (e.g., 24, 48, or 72 hours), add 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization and Measurement:
 - $\circ\,$ Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the untreated control cells.
 - If a dose-response curve was generated, the IC50 value can be calculated using appropriate software.

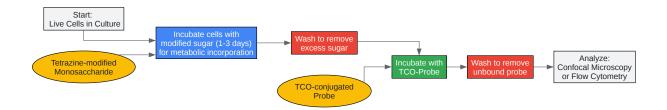
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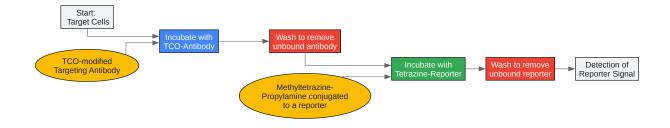
Direct Cell Surface Labeling Workflow.





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Pre-targeting Strategy Workflow.

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